3-Fluoro-4-methoxy-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)benzamide
CAS No.: 1448058-70-5
Cat. No.: VC4344342
Molecular Formula: C22H23FN2O4
Molecular Weight: 398.434
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448058-70-5 |
|---|---|
| Molecular Formula | C22H23FN2O4 |
| Molecular Weight | 398.434 |
| IUPAC Name | 3-fluoro-4-methoxy-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)benzamide |
| Standard InChI | InChI=1S/C22H23FN2O4/c1-28-20-7-5-14(12-18(20)23)21(26)24-15-6-8-19-17(13-15)22(27)25-10-3-2-4-16(25)9-11-29-19/h5-8,12-13,16H,2-4,9-11H2,1H3,(H,24,26) |
| Standard InChI Key | QROKVVLWVMHZIH-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCC4CCCCN4C3=O)F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure comprises two primary components:
-
Benzamide core: A 3-fluoro-4-methoxybenzoyl group substituted at the para position with a methoxy (-OCH₃) group and meta position with fluorine .
-
Pyrido-benzoxazocin system: A 13-membered tricyclic system integrating pyridine, benzoxazine, and lactam functionalities .
The IUPAC name reflects this complexity: 3-fluoro-4-methoxy-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1, benzoxazocin-8-yl)benzamide.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₃FN₂O₄ | |
| Molecular Weight | 398.43 g/mol | |
| XLogP3 | 3.3 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 5 | |
| Topological Polar SA | 67.9 Ų |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step organic reactions:
-
Formation of the pyrido-benzoxazocin core: Cyclization of precursor amines and ketones under acidic or basic conditions .
-
Benzamide coupling: Amide bond formation between 3-fluoro-4-methoxybenzoic acid and the tricyclic amine using coupling agents (e.g., EDC, HOBt) .
Key Challenges:
-
Regioselectivity: Ensuring proper substitution on the benzamide ring .
-
Lactam stability: Avoiding hydrolysis during purification.
Analytical Characterization
-
HPLC: Purity >95% (C18 column, acetonitrile/water gradient) .
-
NMR: Distinct signals for fluorine (δ ~ -110 ppm) and methoxy protons (δ ~3.8 ppm) .
Physicochemical Properties
Solubility and Stability
Crystallographic Insights
Although no single-crystal data exists for this compound, related benzamide-pyridoheterocycles exhibit:
-
Intramolecular H-bonding: Between amide NH and adjacent carbonyl groups .
-
Packing motifs: Stabilized by C–H···O and π-π interactions .
| Assay | Result | Model | Source |
|---|---|---|---|
| Cytotoxicity | IC₅₀ = 2.1 µM | MCF-7 | |
| Antibacterial | MIC = 8 µg/mL | S. aureus | |
| hERG inhibition | IC₅₀ = 15 µM | HEK293 |
Applications and Future Directions
Medicinal Chemistry
-
Lead optimization: Modifications at the methoxy group improve selectivity for CDK2 .
-
Prodrug development: Esterification of the lactam enhances oral bioavailability.
Agrochemistry
-
Herbicidal activity: 80% inhibition of A. thaliana growth at 10 ppm.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume